molecular formula C6H12ClF3N2O2S B3319933 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride CAS No. 1190044-26-8

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B3319933
CAS No.: 1190044-26-8
M. Wt: 268.69 g/mol
InChI Key: WJCAIDBDGJZOEV-UHFFFAOYSA-N
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Description

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) group attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2S.ClH/c7-6(8,9)14(12,13)11-3-1-5(10)2-4-11;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCAIDBDGJZOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190044-26-8
Record name 4-Piperidinamine, 1-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190044-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride typically involves the introduction of the trifluoromethylsulfonyl group onto a piperidine ring. One common method includes the reaction of piperidine derivatives with trifluoromethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for versatile chemical reactivity, making it valuable in the development of novel compounds.

Table 1: Chemical Reactions Involving 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

Reaction TypeDescription
Substitution ReactionsNucleophilic substitution involving the amine group.
Oxidation and ReductionCan be oxidized or reduced to form derivatives.
Cyclization ReactionsThe piperidine ring can undergo cyclization to form complex structures.

Biology

In biological research, this compound has been investigated as a biochemical probe due to its ability to interact with various molecular targets. It has shown promise in modulating biochemical pathways, potentially leading to therapeutic effects.

Medicine

The compound is explored for its therapeutic properties , particularly as a precursor for drug development. Its structural characteristics may enhance drug potency and bioavailability, making it suitable for pharmaceutical applications .

Case Study: Neurodegenerative Diseases

Recent studies have evaluated similar compounds for their ability to stabilize microtubules in models of tauopathy, suggesting that derivatives of this compound could also exhibit neuroprotective effects . These findings highlight the potential of this compound in addressing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Analysis: Sulfonyl Group Variations

The trifluoromethylsulfonyl group distinguishes the target compound from other piperidin-4-amine derivatives. Below is a comparison with sulfonyl-modified analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Piperidine Nitrogen CAS Number Purity (%) Source (Evidence ID)
1-((Trifluoromethyl)sulfonyl)piperidin-4-amine HCl C₆H₁₁ClF₃N₂O₂S 282.67 -SO₂CF₃ Not explicitly listed N/A
1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine HCl C₁₂H₁₇ClN₂O₂S 300.79 -SO₂C₆H₄CH₃ 1158356-14-9 95
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine diHCl C₉H₁₇Cl₂N₄O₂S 339.23 -SO₂C₃H₂N₂CH₃ EN300-28234031 N/A
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine HCl C₁₁H₁₇ClN₂O₃S 308.78 -SO₂C₅H₅NO₂ N/A N/A

Key Observations :

  • The trifluoromethylsulfonyl group (-SO₂CF₃) in the target compound offers higher electronegativity and lipophilicity compared to aryl or heteroaryl sulfonyl groups (e.g., methylphenyl or imidazole derivatives) .
  • Aryl sulfonyl derivatives (e.g., 4-methylphenyl) exhibit lower molecular weights and may have improved solubility due to reduced steric bulk .

Trifluoromethyl Group Positional Isomers

The placement of the trifluoromethyl (-CF₃) group significantly impacts biological activity. For example:

Compound Name Molecular Formula Molecular Weight Substituent Position CAS Number Source (Evidence ID)
1-ethyl-4-(trifluoromethyl)piperidin-4-amine diHCl C₈H₁₇Cl₂F₃N₂ 269.14 -CF₃ at C4 1820664-88-7
[1-(3-Chlorophenyl)ethyl]piperidin-4-amine HCl C₁₃H₁₈Cl₂N₂ 273.20 -CF₃ absent; -Cl at aryl 71825-24-6

Key Observations :

  • Trifluoromethyl groups at the piperidine C4 position (as in ) enhance metabolic stability compared to aryl-substituted analogs .
  • Chlorophenyl derivatives (e.g., ) prioritize aromatic interactions but lack the electron-withdrawing effects of -CF₃ .

Amine Functional Group Modifications

Variations in the amine group or its salt form influence physicochemical properties:

Compound Name Molecular Formula Salt Form Amine Position CAS Number Source (Evidence ID)
1-(3-Methoxyphenyl)piperidin-4-amine HCl C₁₂H₁₇ClN₂O Hydrochloride C4 1417793-35-1
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine HCl C₁₄H₁₈ClF₃N₂ Hydrochloride C4 1956325-27-1

Key Observations :

  • Benzyl-trifluoromethyl hybrids (e.g., ) combine lipophilic and electron-deficient motifs, favoring blood-brain barrier penetration .

Biological Activity

1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylsulfonyl group, which is known to enhance biological activity by improving solubility and binding affinity to target proteins. The molecular formula is C₈H₁₃ClF₃N₃O₂S.

This compound interacts with various biological targets, particularly enzymes and receptors. The trifluoromethyl group enhances lipophilicity, promoting better membrane permeability and receptor binding. This leads to alterations in enzyme activity and modulation of signaling pathways relevant to pain, inflammation, and other physiological processes .

Antinociceptive Activity

Research has indicated that compounds with similar structures exhibit potent antagonism towards TRPV1 receptors, which are involved in pain perception. For instance, derivatives of piperidine have shown significant analgesic effects in rodent models, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound demonstrated strong AChE inhibition, with IC50 values significantly lower than standard inhibitors . Such enzyme inhibition is crucial for developing treatments for neurodegenerative diseases and gastrointestinal disorders.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against various bacterial strains. Similar sulfonamide derivatives have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity. For example:

Compound ModificationBiological Activity
Addition of hydrophobic groupsIncreased TRPV1 antagonism
Alteration of the sulfonyl moietyEnhanced enzyme inhibition
Variation in piperidine substituentsChanges in antimicrobial efficacy

These findings underscore the importance of chemical modifications in optimizing the pharmacological profile of piperidine derivatives .

Case Studies

  • TRPV1 Antagonism : A study examining the effect of similar piperidine derivatives showed that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to TRPV1 receptors, leading to significant pain relief in animal models .
  • AChE Inhibition : In a comparative analysis, several derivatives were tested for their AChE inhibitory potential, with some achieving IC50 values as low as 0.63 µM, highlighting the effectiveness of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Screening : A series of sulfonamide compounds were evaluated against various bacterial strains, demonstrating notable antibacterial activity; this suggests that this compound could be further explored for its potential as an antibiotic agent .

Q & A

What are the common synthetic routes for 1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride?

Level : Basic
Methodological Answer :
The compound is typically synthesized via sulfonylation of a piperidin-4-amine precursor. Key steps include:

  • Mannich Reaction : Used to introduce the trifluoromethylsulfonyl group. Tokarski et al. demonstrated high-yield (87–98%) synthesis of analogous piperidinyl compounds using Mannich reactions with paraformaldehyde and amine components .
  • Sulfonylation : Reacting piperidin-4-amine with trifluoromethylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, as seen in similar piperidine derivatives .

How is the compound structurally characterized to confirm its identity and purity?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton and carbon environments. For example, the trifluoromethyl group (CF3CF_3) shows distinct 19^19F NMR signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and exact mass (e.g., 295.79 g/mol for a related compound) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) with deviations <0.4% .
  • X-ray Crystallography : Optional for absolute configuration determination, as used in structurally similar piperidine derivatives .

What strategies are employed to study structure-activity relationships (SAR) of this compound?

Level : Advanced
Methodological Answer :

  • Functional Group Modifications :
    • Replace the trifluoromethylsulfonyl group with methylsulfonyl or aryl-sulfonyl groups to assess electronic effects on biological activity .
    • Modify the piperidine ring (e.g., substituents at C-3 or C-5) to evaluate steric influences .
  • Bioisosteric Replacements : Substitute the sulfonyl group with carbonyl or phosphoryl groups to mimic hydrogen-bonding interactions .
  • In Silico Modeling : Use Gaussian basis sets (e.g., triple zeta valence) to compute electrostatic potentials and predict binding affinities .

How can researchers address batch-to-batch variability in biological assay results?

Level : Advanced
Methodological Answer :

  • Quality Control (QC) :
    • HPLC-PDA : Monitor purity (>95%) and detect impurities (e.g., unreacted intermediates) .
    • Peptide Content Analysis : Quantify active compound vs. counterions (e.g., HCl) to standardize concentrations .
  • Standardization : Use certified reference materials (CRMs) for calibration, as seen in impurity profiling of piperidine derivatives .
  • Solubility Testing : Pre-dissolve the compound in DMSO or saline to ensure consistent stock solutions across batches .

What enzymatic assays are suitable for evaluating its biological activity?

Level : Advanced
Methodological Answer :

  • Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition :
    • Kinetic Assays : Measure inhibition of hydrogen peroxide production using horseradish peroxidase (HRP)-coupled fluorometric methods .
    • Cell Migration Assays : Assess leukocyte adhesion modulation in endothelial cell models .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination .

How can contradictory data in biological studies be resolved?

Level : Advanced
Methodological Answer :

  • Assay Optimization :
    • Control pH and temperature, as SSAO activity is sensitive to environmental conditions .
    • Validate with positive controls (e.g., LJP-1207 for SSAO inhibition) .
  • Impurity Profiling : Use LC-MS to identify batch-specific contaminants (e.g., residual solvents or byproducts) that may skew results .
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cellular assays) to rule out false positives .

What computational methods predict its metabolic stability?

Level : Advanced
Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., sulfonyl group hydrolysis) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfonyl group to predict oxidative stability .
  • CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms to identify potential metabolites .

How is its stability under varying storage conditions assessed?

Level : Advanced
Methodological Answer :

  • Forced Degradation Studies :
    • Thermal Stress : Incubate at 40–60°C for 14 days; analyze degradation products via LC-MS .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
  • Long-Term Stability : Store at –20°C in desiccated vials; monitor purity quarterly over 12 months .

What are the key challenges in scaling up synthesis for preclinical studies?

Level : Advanced
Methodological Answer :

  • Reaction Optimization :
    • Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) without compromising yield .
    • Use flow chemistry for controlled sulfonylation, minimizing exothermic risks .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

How does the compound interact with plasma proteins?

Level : Advanced
Methodological Answer :

  • Equilibrium Dialysis : Measure unbound fraction in human plasma using radiolabeled compound or LC-MS quantification .
  • Molecular Dynamics (MD) Simulations : Model binding to serum albumin (e.g., Sudlow site I/II) to predict pharmacokinetic behavior .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride
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1-((Trifluoromethyl)sulfonyl)piperidin-4-amine hydrochloride

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